molecular formula C7H9N3O2 B1314015 Ethyl 3-aminopyrazine-2-carboxylate CAS No. 36526-32-6

Ethyl 3-aminopyrazine-2-carboxylate

Cat. No. B1314015
CAS RN: 36526-32-6
M. Wt: 167.17 g/mol
InChI Key: IVPKIZXZEISSOJ-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrazine-2-carboxylate is a chemical compound with the linear formula C7H9N3O2 .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-aminopyrazine-2-carboxylate were not found in the search results, general procedures for the synthesis of similar compounds involve the use of amide formation from the ester or the acid activated by CDI .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminopyrazine-2-carboxylate is represented by the InChI code 1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) . Its molecular weight is 167.17 .

Scientific Research Applications

Antimicrobial Research

Summary of Application

“Ethyl 3-aminopyrazine-2-carboxylate” is used in the synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, which have been evaluated for their antimicrobial activity . These compounds have shown activity against Mycobacterium tuberculosis, other bacteria, and fungi .

Methods of Application

The compounds were synthesized using various substituents on the carboxamidic moiety, subdividing the series into benzyl, alkyl, and phenyl derivatives . The three-dimensional structures of the compounds were predicted using energy minimization and low mode molecular dynamics under the AMBER10:EHT forcefield .

Results or Outcomes

The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17, MIC = 12.5 µg/mL, 46 µM) . Antimycobacterial activity against Mtb and M. kansasii, along with antibacterial activity, increased among the alkyl derivatives with increasing the length of the carbon side chain . Antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl derivatives . Antifungal activity was observed in all structural subtypes, mainly against Trichophyton interdigitale and Candida albicans .

Safety And Hazards

The safety information for Ethyl 3-aminopyrazine-2-carboxylate indicates that it is classified under the GHS07 category . The hazard statements include H315, H319, and H335, suggesting that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPKIZXZEISSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498333
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopyrazine-2-carboxylate

CAS RN

36526-32-6
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WF Keir, AH MacLennan, HCS Wood - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Ethyl ethoxycarbonylacetimidate (1a) hydrochloride was converted by a one-stage process into ethyl 2-amidino-2-nitroso-(2a) or 2-amidino-2-phenylazo-acetate (2b). Reduction of …
Number of citations: 12 pubs.rsc.org
M Doležal, J Vobicková, B Servusová… - Ceska a Slovenska …, 2013 - researchgate.net
… The lowest lipophilicity was shown by ethyl 3-aminopyrazine-2-carboxylate (1), while hexyl 3-aminopyrazine-2-carboxylate (7) was the most lipophilic compound of this series. Based on …
Number of citations: 2 www.researchgate.net
X Zhang, T Jin, N Shi, L Yao, X Yang, C Han… - Frontiers in …, 2019 - frontiersin.org
… from MedChemExpress (NJ, United States); NPS-2143 and R-568 were from Tocris (Bristol, United Kingdom); 2-oxo-2-(2-phenyl-1H-indol-3-yl) ethyl-3-aminopyrazine-2-carboxylate (…
Number of citations: 32 www.frontiersin.org
K Ohta - 1971 - search.proquest.com
An orthodox approach to the synthesis of pteridines (I) by condensing a 4, 5-diaminopyrimidine (II) with an as-dicarbonyl compound suffers from certain limitations. Some of these may …
Number of citations: 2 search.proquest.com

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